molecular formula C7H12N2O B035410 Di(azetidin-1-yl)methanone CAS No. 100079-42-3

Di(azetidin-1-yl)methanone

Cat. No. B035410
CAS RN: 100079-42-3
M. Wt: 140.18 g/mol
InChI Key: LPIWHQJSFGHODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di(azetidin-1-yl)methanone, also known as DAPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of azetidinone derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Di(azetidin-1-yl)methanone is not fully understood. However, it has been suggested that Di(azetidin-1-yl)methanone inhibits the activity of enzymes involved in DNA synthesis, leading to the inhibition of cell growth and replication. Di(azetidin-1-yl)methanone has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Di(azetidin-1-yl)methanone has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell growth and replication. Di(azetidin-1-yl)methanone has also been found to induce apoptosis in cancer cells, leading to their death. In addition, Di(azetidin-1-yl)methanone has been found to inhibit the replication of viruses, leading to their inhibition.

Advantages and Limitations for Lab Experiments

Di(azetidin-1-yl)methanone has several advantages for lab experiments. It is easy to synthesize and has been found to be stable under various conditions. Di(azetidin-1-yl)methanone has also been found to have low toxicity, making it a potential candidate for therapeutic applications. However, Di(azetidin-1-yl)methanone has some limitations for lab experiments. It has poor solubility in water, making it difficult to use in aqueous solutions. In addition, Di(azetidin-1-yl)methanone has a short half-life, making it difficult to use in long-term experiments.

Future Directions

There are several future directions for the study of Di(azetidin-1-yl)methanone. One potential direction is to investigate the potential therapeutic applications of Di(azetidin-1-yl)methanone in the treatment of cancer and viral infections. Another direction is to study the mechanism of action of Di(azetidin-1-yl)methanone and to identify the enzymes that it targets. Further studies are also needed to optimize the synthesis method of Di(azetidin-1-yl)methanone and to improve its solubility and stability. In addition, the potential side effects of Di(azetidin-1-yl)methanone need to be studied to ensure its safety for human use.
Conclusion:
In conclusion, Di(azetidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to have anticancer, antiviral, and antibacterial properties. Di(azetidin-1-yl)methanone has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, it also has some limitations, including poor solubility in water and a short half-life. Further studies are needed to investigate the potential therapeutic applications of Di(azetidin-1-yl)methanone and to optimize its synthesis method.

Synthesis Methods

Di(azetidin-1-yl)methanone can be synthesized using various methods, including the reaction of azetidine-1-carboxylic acid with oxalyl chloride followed by reaction with methylamine. Another method involves the reaction of 2-chloroacetonitrile with azetidine in the presence of a base to yield Di(azetidin-1-yl)methanone. The yield of Di(azetidin-1-yl)methanone can be improved by using a solvent such as dimethylformamide.

Scientific Research Applications

Di(azetidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and antibacterial properties. Di(azetidin-1-yl)methanone has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV).

properties

CAS RN

100079-42-3

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

bis(azetidin-1-yl)methanone

InChI

InChI=1S/C7H12N2O/c10-7(8-3-1-4-8)9-5-2-6-9/h1-6H2

InChI Key

LPIWHQJSFGHODR-UHFFFAOYSA-N

SMILES

C1CN(C1)C(=O)N2CCC2

Canonical SMILES

C1CN(C1)C(=O)N2CCC2

synonyms

Azetidine,1,1-carbonylbis-(9CI)

Origin of Product

United States

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